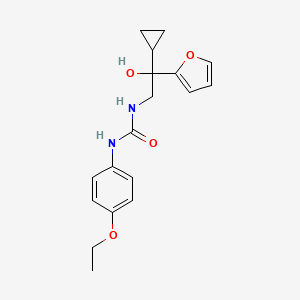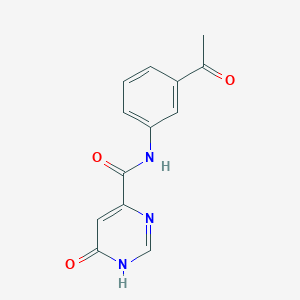
N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound. Based on its name, it likely contains an acetylphenyl group (a phenyl ring with an acetyl group attached), a hydroxypyrimidine group (a pyrimidine ring with a hydroxy group attached), and a carboxamide group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions . For instance, isocyanates, which have a similar structure, are usually produced from amines by phosgenation .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms), attached to a hydroxy group at the 6-position, a carboxamide group at the 4-position, and an acetylphenyl group attached to the nitrogen .Chemical Reactions Analysis
Isocyanates, which are structurally similar to the given compound, are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water . They can form a urethane linkage upon treatment with an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, like isocyanates, are known to be electrophiles and are reactive towards a variety of nucleophiles .Wissenschaftliche Forschungsanwendungen
Derivative Synthesis
This compound can be used in the synthesis of different derivatives belonging to the isoindolo [2,1-a]quinoline family . A novel derivative was synthesized by a Claisen–Smichdt-type condensation reaction . This synthetic route could potentially be exploited for the generation of new compounds that belong to the isoindolo [2,1-a]quinoline scaffold .
Biocatalysis
The compound has been used in biocatalytic reduction processes . For instance, the biocatalytic reduction of 3-acetylphenyl-N-ethyl-N-methylcarbamate to the corresponding secondary alcohol was achieved by whole cells of Lactobacillus reuteri DSM 20016 . The biocatalytic step reached 90% yield, and up to 98% ee purity .
Antibacterial Activity
The compound exhibits significant antibacterial activity . Synthesized derivatives were determined against E. coli, P. aeruginosa, and S. aureus with minimum inhibitory concentration (MIC) by using the broth microdilution method . All prepared compounds exhibited significant antibacterial activity against these bacteria .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-8(17)9-3-2-4-10(5-9)16-13(19)11-6-12(18)15-7-14-11/h2-7H,1H3,(H,16,19)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWZGISSCOIJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2742896.png)
![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2742897.png)
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2742900.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2742901.png)
![3,4,5,6-tetrachloro-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2742902.png)
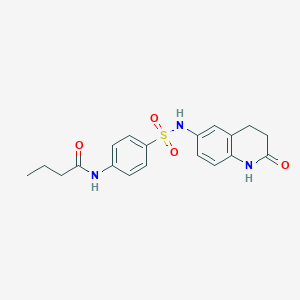
![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2742905.png)

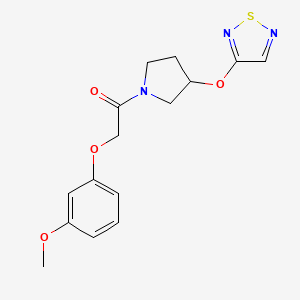
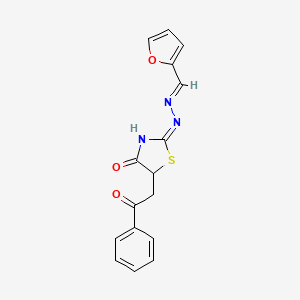
![(R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1)](/img/structure/B2742914.png)

